1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine, also known as ETP-46464, is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer. This compound was first developed by Eisai Inc. and has been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves binding to the hydrophobic pocket of MDM2, which is necessary for the interaction between MDM2 and p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of blood vessels in tumors, which is important for tumor progression. 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in lab experiments is its specificity for MDM2, which reduces the risk of off-target effects. However, the synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the cost of producing 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine may be prohibitive for some research groups.
Orientations Futures
There are several future directions for research on 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research. Another direction is the investigation of the potential use of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the effects of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine on inflammation and angiogenesis, which may have implications for the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves multiple steps, including the reaction of 4-morpholinylmethyl pyrazole with ethyl bromoacetate, followed by the addition of ammonia and the removal of the protecting group. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-ethyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-14-9(7-10(11)12-14)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONTXGPSMSJAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.